3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-7(10(14)15)3-12-9-8(5)6(4-13)2-11-9/h2-4H,1H3,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLDDCHTXUAXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180623 | |
| Record name | 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-55-3 | |
| Record name | 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Starting Materials and Core Synthesis
- The synthesis often begins with commercially available 5-bromo-3-iodo-2-aminopyridine.
- A regioselective Sonogashira coupling with trimethylsilylacetylene yields an alkynyl intermediate.
- Reductive ring closure using a strong base such as potassium tert-butoxide forms the pyrrolo[2,3-b]pyridine core.
Introduction of the Formyl Group at Position 3
- The 3-position formyl group is introduced via a Duff reaction, which involves treatment of the pyrrolo[2,3-b]pyridine intermediate with hexamethylenetetramine and acid to form the aldehyde.
- Alternatively, nitration at the 3-position followed by reduction and subsequent formylation has been reported but is less straightforward.
Methylation at Position 4
- Methylation at the 4-position can be achieved by starting with appropriately substituted aminopyridine precursors or by selective methylation reactions post ring closure.
- For example, methylation using methyl iodide in the presence of sodium hydride can introduce the methyl group on the nitrogen or carbon, depending on conditions.
Protection and Deprotection Strategies
- Pyrrole nitrogen is frequently protected using tosyl chloride to prevent side reactions during coupling and functionalization.
- After the necessary substitutions, deprotection is carried out under alkaline conditions to yield the free pyrrolo[2,3-b]pyridine derivative.
Representative Synthetic Route (Summarized)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Sonogashira coupling | 5-bromo-3-iodo-2-aminopyridine, TMS-acetylene, Pd catalyst | Alkynyl aminopyridine intermediate | High (not specified) |
| 2 | Reductive ring closure | Potassium tert-butoxide | Pyrrolo[2,3-b]pyridine core | Improved yield over NaH method |
| 3 | Duff formylation | Hexamethylenetetramine, acid | 3-formyl-pyrrolo[2,3-b]pyridine derivative | Moderate |
| 4 | Nitrogen protection | Tosyl chloride, NaH | N-tosyl protected intermediate | High |
| 5 | Suzuki coupling | Arylboronic acid, Pd catalyst | 5-substituted pyrrolo[2,3-b]pyridine | 65-85 |
| 6 | Deprotection | Alkaline conditions | Target compound | High |
Research Findings and Optimization
- Potassium tert-butoxide is preferred over sodium hydride for the reductive ring closure step due to cleaner reaction profiles and better yields.
- Fuming nitric acid is favored for nitration over mixed acid systems because it facilitates easier isolation of the 3-nitro intermediate.
- Suzuki coupling reactions with various arylboronic acids allow for structural diversification, which is critical for biological activity optimization.
- Protection of the pyrrole nitrogen is crucial in Suzuki reactions to prevent side reactions and improve regioselectivity.
- Catalytic hydrogenation is employed to reduce nitro groups to amines, which can then be further functionalized.
- The Duff reaction remains a reliable method for introducing the formyl group at the 3-position.
Summary Table of Key Reagents and Conditions
| Functionalization Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Sonogashira coupling | Pd catalyst, trimethylsilylacetylene, base | Regioselective alkynylation |
| Reductive ring closure | Potassium tert-butoxide | Forms pyrrolo[2,3-b]pyridine core |
| Nitration | Fuming nitric acid | Yields 3-nitro intermediate |
| Formylation (Duff reaction) | Hexamethylenetetramine, acid | Introduces aldehyde at position 3 |
| Nitrogen protection | Tosyl chloride, NaH | Protects pyrrole nitrogen during coupling |
| Suzuki coupling | Arylboronic acids, Pd catalyst | Introduces aryl/carboxylic acid substituents |
| Catalytic hydrogenation | Pd/C, H2 | Reduces nitro to amino groups |
| Deprotection | Alkaline hydrolysis | Removes tosyl protecting group |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives, including 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, as inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling is implicated in various cancers, making these compounds attractive for cancer therapy. For instance, derivatives have shown potent inhibitory activities against FGFR1, 2, and 3, with IC50 values in the nanomolar range. These compounds have demonstrated efficacy in inhibiting proliferation and inducing apoptosis in breast cancer cell lines .
1.2 Antimicrobial Properties
Research indicates that pyrrolo[2,3-b]pyridine derivatives possess antimicrobial properties. The structural features of this compound can be modified to enhance its activity against various bacterial strains. This makes it a candidate for developing new antimicrobial agents .
Organic Synthesis
2.1 Precursor for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations that can lead to the synthesis of more complex molecules. For example, it can be utilized in the synthesis of biologically active heterocycles and pharmaceuticals through reactions such as cyclization and condensation .
2.2 Development of Novel Materials
In material science, derivatives of this compound are being explored for their potential use in developing novel polymers and coatings due to their unique electronic properties. These materials can find applications in electronics and photonics .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylic Acid
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 188.17 g/mol
- Key Differences : Lacks the formyl group at position 3 and the methyl group at position 3.
1-Benzyl-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylic Acid
- Molecular Formula : C₁₅H₁₂N₂O₂
- Molecular Weight : 260.27 g/mol
- Key Differences : Substituted with a benzyl group at position 1 instead of hydrogen.
- Properties : The benzyl group increases hydrophobicity, likely improving membrane permeability but reducing aqueous solubility .
Thieno[2,3-b]Pyridine Derivatives
2-Chloro-7-Cyclopropyl-4,7-Dihydro-4-Oxothieno[2,3-b]Pyridine-5-Carboxylic Acid
- Molecular Formula : C₁₁H₉ClN₂O₃S
- Molecular Weight : 296.72 g/mol
- Key Differences : Contains a sulfur atom in the thiophene ring and a ketone group at position 4.
- Reported Bioactivity: Exhibits potent antibacterial activity against Gram-positive and Gram-negative pathogens, comparable to fluoroquinolones .
7-Ethyl-4-Oxothieno[2,3-b]Pyridine-5-Carboxylic Acid
- Molecular Formula: C₁₀H₉NO₃S
- Molecular Weight : 223.25 g/mol
- Key Differences : Features an ethyl substituent at position 7 and lacks the formyl group.
- Properties : Demonstrated moderate antibacterial efficacy, with reduced potency compared to cyclopropyl-substituted analogs .
Functionalized Triazole and Pyrazole Derivatives
Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate
- Molecular Formula : C₁₂H₁₁N₅O₃
- Molecular Weight : 297.25 g/mol
- Key Differences : Replaces the pyrrolopyridine core with a triazole ring.
- Properties : The formyl and ester groups enable diverse reactivity, such as participation in click chemistry or Schiff base formation .
Comparative Analysis Table
Key Research Findings and Implications
Structural Impact on Bioactivity: The formyl group in the target compound may enhance interactions with nucleophilic residues in enzymes or receptors, a feature absent in methyl- or benzyl-substituted analogs . Thieno[2,3-b]pyridine derivatives exhibit stronger antibacterial activity than pyrrolo analogs, likely due to sulfur’s electron-withdrawing effects enhancing target binding .
Physicochemical Properties :
- The carboxylic acid moiety in all compounds confers water solubility, but hydrophobic substituents (e.g., benzyl) can counteract this, impacting bioavailability .
Synthetic Utility: The formyl group in the target compound allows for further derivatization (e.g., condensation with amines), a strategy less feasible in non-formylated analogs .
Biologische Aktivität
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a member of the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the context of kinase inhibition and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: 204.18 g/mol
- CAS Number: 1190313-55-3
The biological activity of this compound is primarily linked to its ability to inhibit specific kinases, notably SGK-1 (serum/glucocorticoid-regulated kinase 1). Inhibition of SGK-1 has implications for various diseases, including cancer and metabolic disorders. The compound's structure allows it to interact with the ATP-binding site of kinases, thereby blocking their activity and downstream signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. A study evaluated the antibacterial efficacy of related compounds, revealing that certain derivatives possess notable activity against various bacterial strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-formyl-4-methyl derivative | 3.13 | Moderate |
| Ester derivatives | <0.15 | High |
The moderate activity observed for 3-formyl-4-methyl derivatives suggests potential for further optimization to enhance efficacy against resistant strains.
Anticancer Activity
Pyrrolo[2,3-b]pyridine derivatives have been explored for their anticancer properties. In vitro studies demonstrated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines.
Case Study:
A compound structurally related to 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine was tested against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity with a therapeutic index suggesting selectivity towards cancer cells over normal cells.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives is heavily influenced by their structural features. Key modifications that enhance activity include:
- Substituents at the 4-position: Alkyl or halogen groups tend to improve potency.
- Functional groups: Carboxylic acids enhance solubility and metabolic stability.
Q & A
Q. What spectroscopic methods are recommended for structural characterization of this compound?
Key techniques include:
- 1H/13C NMR : To confirm the pyrrolopyridine scaffold, formyl (δ ~9.8–10.2 ppm), and methyl groups (δ ~2.5 ppm). For example, δ = 1.30–1.47 ppm for methyl groups in related analogs .
- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for formyl and carboxylic acid groups) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C10H8N2O3, 204.18 g/mol) and fragmentation patterns .
Q. What synthetic routes are commonly employed for this compound?
Two primary methods are:
- Vilsmeier-Haack Formylation : Introduce the formyl group to 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives using POCl3 and DMF .
- Multi-Step Condensation : Start with ethyl 4-methylpyrrolo[2,3-b]pyridine-5-carboxylate, followed by selective oxidation and formylation .
- Intermediate Purification : Recrystallization from chloroform/petroleum ether mixtures improves purity .
Advanced Research Questions
Q. How can regioselective formylation be achieved on the pyrrolopyridine scaffold?
Regioselectivity challenges arise due to competing reactive sites. Strategies include:
- Directing Groups : Introduce electron-donating groups (e.g., methyl at C4) to direct formylation to C3 .
- Protection/Deprotection : Temporarily protect the carboxylic acid group to avoid undesired side reactions during formylation .
- Reaction Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress and optimize conditions (e.g., temperature, solvent) .
Q. How should researchers address contradictions in reported biological activity data?
For example, discrepancies in antibacterial efficacy may arise from:
- Substituent Effects : Compare analogs like 2-chloro-4-oxothieno[2,3-b]pyridine derivatives, where chlorine substitution enhances activity .
- Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) testing using consistent bacterial strains and growth conditions .
- Dose-Response Studies : Perform IC50 calculations to validate potency thresholds .
Q. What computational tools aid in predicting reactivity or bioactivity?
- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack .
- Molecular Docking : Screen against target proteins (e.g., bacterial DNA gyrase) to prioritize analogs with high binding affinity .
- QSAR Models : Correlate substituent features (e.g., logP, polar surface area) with observed antibacterial activity .
Q. How can synthetic yields be improved for large-scale production?
- Catalyst Optimization : Use Pd/C or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for formylation steps to enhance solubility .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in cyclization steps .
Q. What strategies mitigate instability of the carboxylic acid group during reactions?
- Ester Protection : Convert the acid to a methyl or ethyl ester temporarily, then hydrolyze post-synthesis .
- Low-Temperature Storage : Store intermediates at –20°C to prevent decarboxylation .
- pH Control : Maintain acidic conditions (pH 4–5) during aqueous workups to stabilize the carboxylic acid .
Methodological Notes
- Data Validation : Always cross-reference NMR/HRMS data with published spectra for related pyrrolopyridine derivatives .
- Biological Assays : Include positive controls (e.g., ciprofloxacin) in antibacterial studies to ensure assay reliability .
- Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, heating rate) in detail to address batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
